(3E)-N-(4-bromophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide
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Overview
Description
(3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyethyl group, and a hydrazinylidene butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then reacted with acetic anhydride to form N-(4-bromophenyl)acetamide. The next step involves the reaction of N-(4-bromophenyl)acetamide with hydrazine hydrate to produce N-(4-bromophenyl)hydrazinecarboxamide. Finally, the target compound is synthesized by reacting N-(4-bromophenyl)hydrazinecarboxamide with 2-(2-methoxyethylamino)acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of (3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure.
Acetylacetone: Another compound with a diketone structure that shares some reactivity patterns.
Uniqueness
(3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group, methoxyethyl group, and hydrazinylidene butanamide backbone distinguishes it from other compounds and contributes to its diverse applications in research and industry.
This detailed article provides a comprehensive overview of (3E)-N-(4-bromophenyl)-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19BrN4O4 |
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Molecular Weight |
399.24 g/mol |
IUPAC Name |
N'-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C15H19BrN4O4/c1-10(19-20-15(23)14(22)17-7-8-24-2)9-13(21)18-12-5-3-11(16)4-6-12/h3-6H,7-9H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-10+ |
InChI Key |
YLSOOQJUTVBJTM-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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